

# Osmium(II) Complexes as Photosensitizers in Photodynamic Therapy: Application Notes and Protocols

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Compound of Interest		
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### Introduction

Osmium(II) polypyridyl complexes are emerging as a promising class of photosensitizers (PSs) for photodynamic therapy (PDT). Their unique photophysical properties, including strong absorption in the near-infrared (NIR) region and efficient generation of reactive oxygen species (ROS), make them highly attractive for treating deep-seated and hypoxic tumors.[1][2][3][4][5] [6] This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of Os(II) complexes in PDT.

## **Photophysical and Photochemical Properties**

The efficacy of a photosensitizer is intrinsically linked to its photophysical characteristics. Os(II) complexes, owing to the heavy-atom effect of the osmium center, often exhibit significant absorption in the NIR "therapeutic window" (700-900 nm), allowing for deeper tissue penetration of light.[1][2][3] Upon photoexcitation, these complexes can undergo intersystem crossing to a long-lived triplet state, from which they can initiate photochemical reactions.

The primary mechanism of action for most Os(II) photosensitizers in PDT is the Type II pathway, which involves the transfer of energy from the excited triplet state of the photosensitizer to molecular oxygen ( $^{3}O_{2}$ ) to generate highly cytotoxic singlet oxygen ( $^{1}O_{2}$ ).[1]



[7] Some Os(II) complexes can also participate in Type I reactions, involving electron transfer to produce other ROS like superoxide anions and hydroxyl radicals.[7] Notably, certain Os(II) complexes have demonstrated significant phototoxicity even under hypoxic conditions, a crucial advantage for treating solid tumors which are often oxygen-deficient.[8][9]

Table 1: Photophysical Properties of Selected Os(II) Photosensitizers

Complex	λmax (nm)	Molar Extinction Coefficient (ε, $M^{-1}$ cm $^{-1}$ )	Singlet Oxygen Quantum Yield (ΦΔ)	Reference
[Os(phen) <sub>2</sub> (IP- 4T)] <sup>2+</sup> (Os-4T)	~733	Not explicitly stated	Not explicitly stated, but highly efficient	[8][10]
[Os(4,7-diphenyl- 1,10- phenanthroline) <sub>2</sub> ( 2,2'-bipyridine)] <sup>2+</sup> (Complex 1)	~740	~15,000	High	[1][2]
TLD1829	700-900	2,000-3,000	Poor (ΦΔ = 0.04)	[7]
TLD1822	700-900	2,000-3,000	Poor $(\Phi \Delta = 0.04)$	[7]
TLD1824	700-900	2,000-3,000	Not detected	[7]

## **In Vitro Photodynamic Efficacy**

The phototoxic potential of Os(II) complexes is typically evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined under both dark and light conditions to assess the light-induced cytotoxicity. A high phototoxicity index (PI), calculated as the ratio of IC50 (dark) to IC50 (light), indicates a highly effective and light-specific photosensitizer.

Table 2: In Vitro Phototoxicity of Selected Os(II) Photosensitizers



Complex	Cell Line	IC50 Dark (μM)	IC50 Light (μΜ)	Irradiatio n Waveleng th (nm) / Light Dose	Phototoxi city Index (PI)	Referenc e
Os-4T	Various	>50	0.803 (normoxia)	733 nm	>77	[8][11]
Os-4T	Various	>50	0.651 (hypoxia)	Visible/Gre en Light	>90	[8][11]
Complex 1	A2780	58 ± 9	0.49 ± 0.08	740 nm	118	[2]
Complex 1	HT29	>100	0.33 ± 0.03	740 nm	>303	[4]
Complex 1	CT26	>100	0.34 ± 0.06	740 nm	>294	[4]

## Mechanism of Action: Cellular and Molecular Pathways

The cellular uptake of cationic Os(II) polypyridyl complexes is often driven by the plasma membrane potential, leading to their accumulation within the cell.[3][10][12][13] The lipophilicity of the ligands plays a crucial role in the rate and extent of cellular uptake.[14] Once inside the cell, many Os(II) photosensitizers localize in specific organelles, such as mitochondria and the endoplasmic reticulum (ER).

Upon light activation, the generated ROS induce oxidative stress, leading to cellular damage and triggering programmed cell death, primarily through apoptosis. Key events in Os(II)-PDT induced apoptosis include:

Mitochondrial Pathway: ROS-induced damage to mitochondria can lead to the release of cytochrome c into the cytoplasm.[15][16] This activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[15][16] The Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, are key players in this process.[1][17]

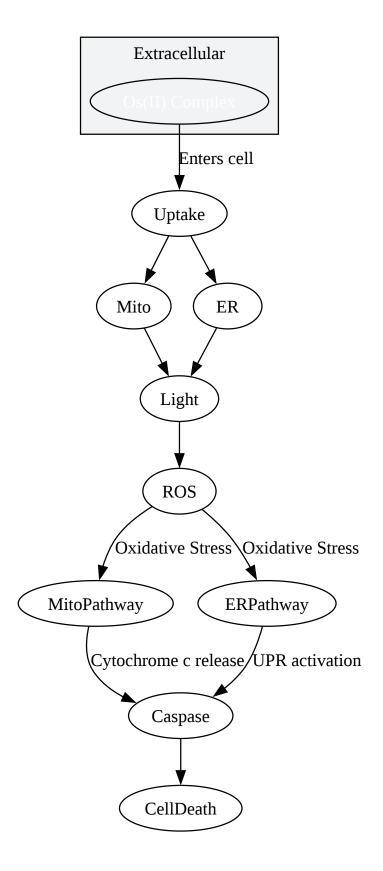
## Methodological & Application





• Endoplasmic Reticulum (ER) Stress: Damage to the ER can trigger the Unfolded Protein Response (UPR), a signaling pathway that initially aims to restore ER homeostasis.[2][18] [19][20][21] However, severe or prolonged ER stress can lead to apoptosis through the activation of specific caspases like caspase-12 (in rodents) or caspase-4 (in humans).[2]



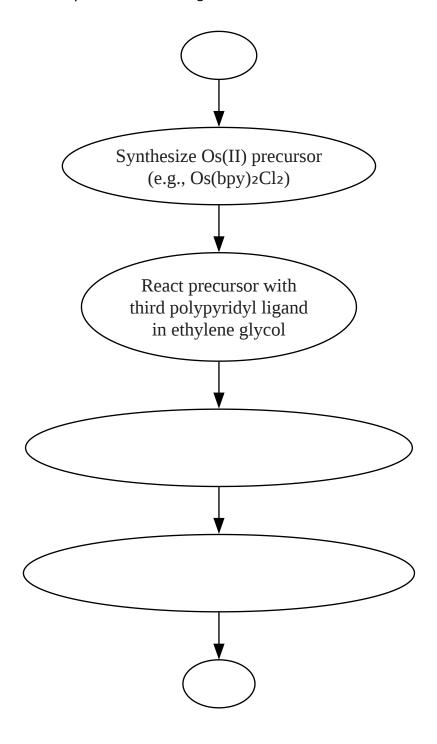


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## Experimental Protocols Synthesis of a Representative Os(II) Polypyridyl Complex

This protocol describes a general method for the synthesis of a heteroleptic Os(II) polypyridyl complex, which can be adapted for various ligands.





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#### Materials:

- Osmium(III) chloride hydrate (OsCl<sub>3</sub>·xH<sub>2</sub>O)
- 2,2'-bipyridine (bpy)
- Third polypyridyl ligand (e.g., dipyrido[3,2-a:2',3'-c]phenazine, dppz)
- Ethylene glycol
- N,N-Dimethylformamide (DMF)
- Ammonium hexafluorophosphate (NH<sub>4</sub>PF<sub>6</sub>)
- Standard laboratory glassware and purification equipment (e.g., column chromatography setup)

#### Procedure:

- Synthesis of the precursor complex (e.g., cis-Os(bpy)<sub>2</sub>Cl<sub>2</sub>):
  - Reflux OsCl<sub>3</sub>·xH<sub>2</sub>O with two equivalents of bpy in DMF under an inert atmosphere for several hours.
  - Monitor the reaction by thin-layer chromatography (TLC).
  - Upon completion, cool the reaction mixture and precipitate the product by adding an aqueous solution of NH<sub>4</sub>PF<sub>6</sub>.
  - Collect the precipitate by filtration, wash with water and diethyl ether, and dry under vacuum.
- Synthesis of the final complex (e.g., --INVALID-LINK--2):
  - Reflux the precursor complex with a slight excess of the third ligand (e.g., dppz) in ethylene glycol under an inert atmosphere for several hours.



- Monitor the reaction by TLC.
- After cooling, dilute the reaction mixture with water and add a saturated aqueous solution of NH<sub>4</sub>PF<sub>6</sub> to precipitate the product.
- Collect the crude product by filtration.

#### Purification:

- Purify the crude product by column chromatography on silica gel or alumina, using an appropriate solvent system (e.g., acetonitrile/water/saturated KNO<sub>3</sub>).
- Recrystallize the purified product from a suitable solvent pair (e.g., acetone/diethyl ether).

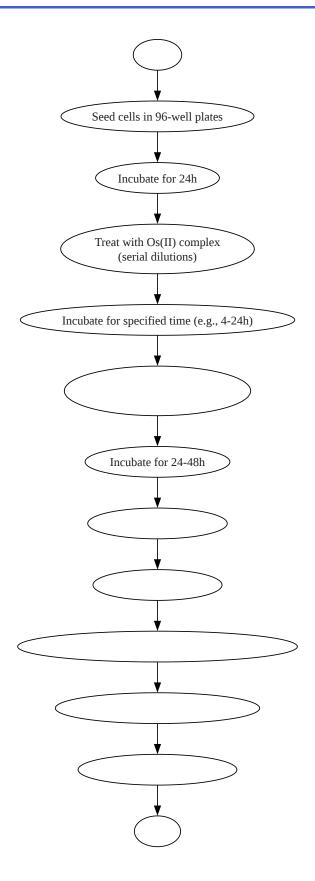
#### Characterization:

 Confirm the identity and purity of the final complex using <sup>1</sup>H NMR, <sup>13</sup>C NMR, mass spectrometry, and elemental analysis.

## In Vitro Phototoxicity Assay (MTT Assay)

This protocol outlines the determination of the photocytotoxicity of an Os(II) complex using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[22][23][24]





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Materials:



- Cancer cell line of interest
- Complete cell culture medium
- Os(II) photosensitizer stock solution (dissolved in DMSO or other suitable solvent)
- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates
- Light source with appropriate wavelength and power for irradiation

#### Procedure:

- Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Treatment: Replace the medium with fresh medium containing serial dilutions of the Os(II) complex. Include wells with medium only (blank) and cells with solvent only (vehicle control). Prepare two identical sets of plates: one for irradiation and one for a dark control.
- Incubation: Incubate the plates for a specific period (e.g., 4-24 hours) to allow for cellular uptake of the complex.
- Irradiation: Irradiate one set of plates with light of the appropriate wavelength and dose.
   Keep the other set of plates in the dark.
- Post-Irradiation Incubation: Incubate both sets of plates for a further 24-48 hours.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

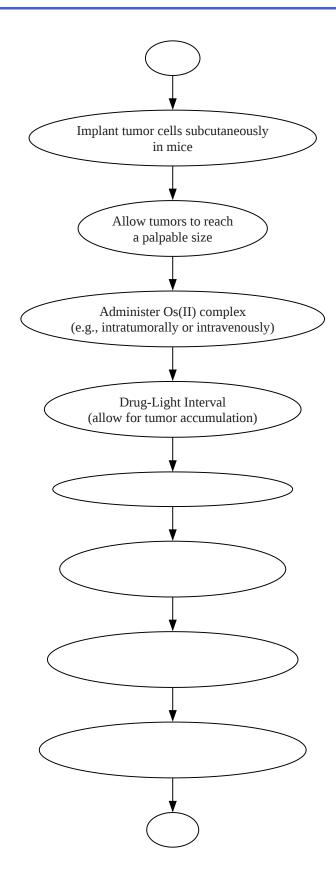


- Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for both dark and light conditions using appropriate software (e.g., GraphPad Prism).

## In Vivo Photodynamic Therapy in a Murine Tumor Model

This protocol provides a general guideline for evaluating the in vivo efficacy of an Os(II) photosensitizer in a subcutaneous tumor model in mice.





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Materials:



- Immunocompromised or syngeneic mice (e.g., BALB/c or nude mice)
- Tumor cell line (e.g., CT26 colon carcinoma)
- Os(II) photosensitizer formulated for in vivo administration
- Anesthetic
- NIR laser with appropriate wavelength and power
- Calipers for tumor measurement

#### Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Photosensitizer Administration: Administer the Os(II) complex to the tumor-bearing mice via an appropriate route (e.g., intratumoral or intravenous injection).
- Drug-Light Interval (DLI): Allow a specific time for the photosensitizer to accumulate in the tumor (this needs to be optimized for each complex).
- Irradiation: Anesthetize the mice and irradiate the tumor area with an NIR laser at a specific power density and for a defined duration.
- Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
- Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
- Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition. Analyze survival data if applicable.

## Conclusion



Osmium(II) complexes represent a versatile and potent platform for the development of next-generation photosensitizers for photodynamic therapy. Their favorable photophysical properties, particularly their NIR absorption, and their demonstrated efficacy in vitro and in vivo, underscore their potential to address some of the current limitations of PDT. The protocols and data presented in this document are intended to serve as a valuable resource for researchers aiming to contribute to this exciting and rapidly advancing field.

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